
2-(Decylsulfanyl)oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Decylsulfanyl)oxane is an organic compound that features a six-membered ring containing five carbon atoms and one oxygen atom, with a decylsulfanyl group attached to the second carbon. This compound is part of the oxane family, which is known for its versatile chemical properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Decylsulfanyl)oxane typically involves the reaction of tetrahydropyran with decanethiol in the presence of a suitable catalyst. The reaction proceeds via nucleophilic substitution, where the thiol group replaces a leaving group on the tetrahydropyran ring.
Industrial Production Methods
Industrial production of this compound can be achieved through a continuous flow process, where the reactants are fed into a reactor containing the catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then purified using distillation or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(Decylsulfanyl)oxane undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The decylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted oxanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Decylsulfanyl)oxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and surfactants.
Mecanismo De Acción
The mechanism of action of 2-(Decylsulfanyl)oxane involves its interaction with specific molecular targets. The decylsulfanyl group can interact with hydrophobic regions of proteins or cell membranes, altering their function. The oxane ring can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydropyran: A simpler oxane compound without the decylsulfanyl group.
2-(Octylsulfanyl)oxane: Similar structure but with an octyl group instead of a decyl group.
2-(Dodecylsulfanyl)oxane: Similar structure but with a dodecyl group instead of a decyl group.
Uniqueness
2-(Decylsulfanyl)oxane is unique due to the presence of the decylsulfanyl group, which imparts specific hydrophobic properties and influences its reactivity and interactions with other molecules. This makes it particularly useful in applications where hydrophobic interactions are crucial, such as in drug delivery and material science.
Propiedades
Número CAS |
388090-91-3 |
|---|---|
Fórmula molecular |
C15H30OS |
Peso molecular |
258.5 g/mol |
Nombre IUPAC |
2-decylsulfanyloxane |
InChI |
InChI=1S/C15H30OS/c1-2-3-4-5-6-7-8-11-14-17-15-12-9-10-13-16-15/h15H,2-14H2,1H3 |
Clave InChI |
YOPURLGMBUSDMO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCSC1CCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


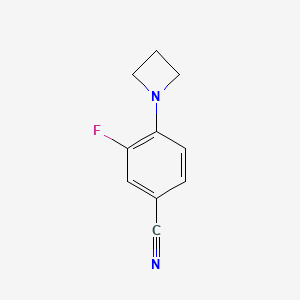
![5-[(Cyclohex-1-en-1-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14257777.png)
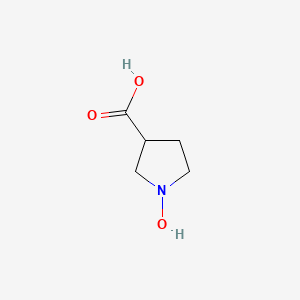
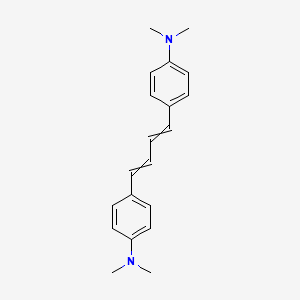
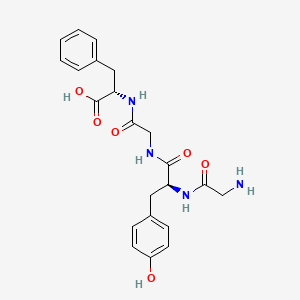
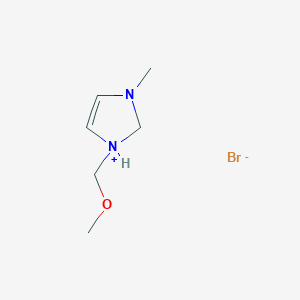
![N-{2-[(4-Methoxyphenyl)tellanyl]ethyl}benzamide](/img/structure/B14257795.png)

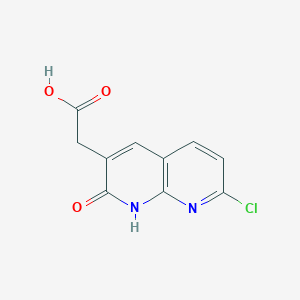
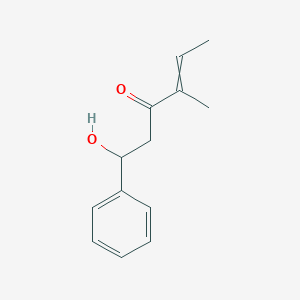
![Propanenitrile, 2,3-bis[(1,1-dimethylethyl)dioxy]-](/img/structure/B14257812.png)
![2'-Methoxy[1,1'-binaphthalene]-2-thiol](/img/structure/B14257822.png)
![2-Azetidinone, 4-[(phenylmethyl)seleno]-](/img/structure/B14257839.png)
stannane](/img/structure/B14257842.png)
